molecular formula C12H19N3O2S B7107896 N,N-diethyl-3-pyridin-2-ylazetidine-1-sulfonamide

N,N-diethyl-3-pyridin-2-ylazetidine-1-sulfonamide

Cat. No.: B7107896
M. Wt: 269.37 g/mol
InChI Key: CQUPXYKKAZYPRA-UHFFFAOYSA-N
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Description

N,N-diethyl-3-pyridin-2-ylazetidine-1-sulfonamide is a complex organic compound that belongs to the class of azetidines.

Properties

IUPAC Name

N,N-diethyl-3-pyridin-2-ylazetidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-3-14(4-2)18(16,17)15-9-11(10-15)12-7-5-6-8-13-12/h5-8,11H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUPXYKKAZYPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)N1CC(C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-pyridin-2-ylazetidine-1-sulfonamide typically involves the reaction of pyridine derivatives with azetidine intermediates. One common method includes the reaction of 2-chloropyridine with N,N-diethylazetidine-1-sulfonamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-pyridin-2-ylazetidine-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diethyl-3-pyridin-2-ylazetidine-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-pyridin-2-ylazetidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-2-pyridin-2-ylazetidine-1-sulfonamide
  • N,N-diethyl-4-pyridin-2-ylazetidine-1-sulfonamide
  • N,N-diethyl-3-pyridin-3-ylazetidine-1-sulfonamide

Uniqueness

N,N-diethyl-3-pyridin-2-ylazetidine-1-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development .

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